REACTION_CXSMILES
|
[CH:1]1([Mg]Cl)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:9]([C:17]([O:19]CC)=[O:18])(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1COCC1>[CH:1]1([C:9]([OH:16])([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:17]([OH:19])=[O:18])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)[Mg]Cl
|
Name
|
|
Quantity
|
14.89 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
to wash the addition funnel
|
Type
|
WAIT
|
Details
|
at room temperature for three hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into saturated aqueous ammonium chloride (150 mL)
|
Type
|
ADDITION
|
Details
|
Water (15 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the organic solvents
|
Type
|
EXTRACTION
|
Details
|
The remaining solution was extracted with EtOAc (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The extraction
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a slight green residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified with flash column chromatography on silica gel using 0-8% EtOAc/hexane (20 CV, 40 M column, biotage)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(C(=O)O)(C1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.955 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1([Mg]Cl)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:9]([C:17]([O:19]CC)=[O:18])(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1COCC1>[CH:1]1([C:9]([OH:16])([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:17]([OH:19])=[O:18])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)[Mg]Cl
|
Name
|
|
Quantity
|
14.89 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
to wash the addition funnel
|
Type
|
WAIT
|
Details
|
at room temperature for three hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into saturated aqueous ammonium chloride (150 mL)
|
Type
|
ADDITION
|
Details
|
Water (15 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the organic solvents
|
Type
|
EXTRACTION
|
Details
|
The remaining solution was extracted with EtOAc (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The extraction
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a slight green residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified with flash column chromatography on silica gel using 0-8% EtOAc/hexane (20 CV, 40 M column, biotage)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(C(=O)O)(C1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.955 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1([Mg]Cl)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:9]([C:17]([O:19]CC)=[O:18])(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1COCC1>[CH:1]1([C:9]([OH:16])([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:17]([OH:19])=[O:18])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)[Mg]Cl
|
Name
|
|
Quantity
|
14.89 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
to wash the addition funnel
|
Type
|
WAIT
|
Details
|
at room temperature for three hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into saturated aqueous ammonium chloride (150 mL)
|
Type
|
ADDITION
|
Details
|
Water (15 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the organic solvents
|
Type
|
EXTRACTION
|
Details
|
The remaining solution was extracted with EtOAc (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The extraction
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a slight green residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified with flash column chromatography on silica gel using 0-8% EtOAc/hexane (20 CV, 40 M column, biotage)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(C(=O)O)(C1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.955 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |